molecular formula C17H22ClNO3 B3038688 2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid CAS No. 886360-97-0

2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid

Cat. No.: B3038688
CAS No.: 886360-97-0
M. Wt: 323.8 g/mol
InChI Key: GSDOSNHMOWITKP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO3 and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Andersen et al. (2013) details the development of a multi-kilogram-scale synthesis of AZD1283, involving a compound structurally related to 2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid, to support preclinical and clinical studies (Andersen et al., 2013).
  • Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a related compound, using single crystal X-ray diffraction, computational calculations, and FTIR spectrum (Szafran et al., 2007).

Chemical Transformations and Antibacterial Activity

  • Anusevičius et al. (2014) investigated the cyclization reaction of a structurally similar compound, which led to the formation of various derivatives with weak antibacterial activity (Anusevičius et al., 2014).
  • Wu et al. (2000) explored the stereoselective transformation of 2H-1,4-Oxazin-2-ones into analogues of 5-hydroxy-2-piperidinemethanol and 5-hydroxy-6-oxo-2-piperidinecarboxylic acid, with potential applications as substance P antagonists (Wu et al., 2000).

Synthesis and Characterization for Various Applications

  • Rui (2010) used Piperidine-4-carboxylic acid for the synthesis of a specific hydrochloride compound, highlighting the versatility of similar compounds in chemical synthesis (Rui, 2010).
  • Schirrmacher et al. (2000) synthesized a compound related to this compound for evaluating the efficacy of GABA transporter substances in vitro (Schirrmacher et al., 2000).

Application in Textile Dyeing

  • Abolude et al. (2021) studied the complexation of disperse dyes derived from thiophene with metals, using a compound similar to this compound, assessing its application on polyester and nylon fabrics (Abolude et al., 2021).

Properties

IUPAC Name

2-(4-chlorophenyl)-6-oxo-1-pentan-3-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-3-13(4-2)19-15(20)10-9-14(17(21)22)16(19)11-5-7-12(18)8-6-11/h5-8,13-14,16H,3-4,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDOSNHMOWITKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153934
Record name 2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-97-0
Record name 2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-(1-ethylpropyl)-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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